molecular formula C16H23N5O4S B571541 2-Methylthio-N6-isopentenyladenosine-d6 CAS No. 1258839-12-1

2-Methylthio-N6-isopentenyladenosine-d6

Cat. No.: B571541
CAS No.: 1258839-12-1
M. Wt: 387.488
InChI Key: VZQXUWKZDSEQRR-WFGJKAKNSA-N
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Scientific Research Applications

2-Methylthio-N6-isopentenyladenosine-d6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the effects of nucleoside modifications on RNA structure and function. In biology, it plays a role in understanding mitochondrial translation and energy metabolism. In medicine, it has potential therapeutic applications in the treatment of diseases related to mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of “2-Methylthio-N6-isopentenyladenosine-d6” involves its role in improving the efficiency of tRNA. It protects the tRNA from ribosome proofing induced by the codon environment . This modification is crucial for efficient mitochondrial translation and energy metabolism in mammals .

Chemical Reactions Analysis

2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for cyclization reactions, which transform the prenyl group from a hydrogen-bond acceptor to a donor . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the prenyl group and the methylthio moiety.

Comparison with Similar Compounds

2-Methylthio-N6-isopentenyladenosine-d6 is similar to other nucleoside modifications such as 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) and N6-isopentenyladenosine (i6A). it is unique in its specific role in mitochondrial tRNAs and its regulation by the enzyme Cdk5rap1 . Other similar compounds include 2-methylthio-N6-threonylcarbamoyladenosine, which is found in cytosolic tRNAs and is regulated by a different enzyme, Cdkal1 .

Properties

CAS No.

1258839-12-1

Molecular Formula

C16H23N5O4S

Molecular Weight

387.488

IUPAC Name

2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3

InChI Key

VZQXUWKZDSEQRR-WFGJKAKNSA-N

SMILES

CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C

Synonyms

N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6;  N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6;  2-Methylthio Isopentenyladenosine-d6;  2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6;  2-Methylthio-N6-(isope

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthio-N6-isopentenyladenosine-d6
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2-Methylthio-N6-isopentenyladenosine-d6
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2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 4
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 5
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 6
2-Methylthio-N6-isopentenyladenosine-d6

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